molecular formula C9H10FNO2 B1279595 2-Fluoro-1-isopropyl-4-nitrobenzene CAS No. 1369836-94-1

2-Fluoro-1-isopropyl-4-nitrobenzene

Cat. No. B1279595
M. Wt: 183.18 g/mol
InChI Key: MEKNILQFRBZDJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-nitrobenzene derivatives can be achieved through various methods. For instance, "1-Fluoro-2,5-dimethoxy-4-nitrobenzene" was synthesized with a high yield of 90% by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . This suggests that similar methods could potentially be applied to synthesize "2-Fluoro-1-isopropyl-4-nitrobenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoro-nitrobenzene derivatives is typically confirmed using techniques such as X-ray crystallography, NMR, and FT-IR . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of specific functional groups, which is crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

Fluoro-nitrobenzene derivatives are reactive and can participate in various chemical reactions. For example, "1-fluoro-2-nitro-4-trimethylammoniobenzene iodide" reacts with amino acids to form stable derivatives, which are useful for protein structural studies . Similarly, "2-Fluoro-5-nitrobenzonitrile" reacts with amines and amino acids, indicating that the fluoro-nitrobenzene core is a versatile moiety for forming new chemical bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitrobenzene derivatives are influenced by their functional groups. For instance, the introduction of a trimethylammonio group in "1-fluoro-2-nitro-4-trimethylammoniobenzene iodide" imparts hydrophilic properties to the molecule, which can affect its solubility and reactivity . The presence of electron-withdrawing groups like nitro and cyano can also affect the chemical shifts and coupling constants observed in NMR spectroscopy, as seen in the analysis of "1,2-Difluorobenzene" .

Scientific Research Applications

1. Chemical Synthesis and Characterization

2-Fluoro-1-isopropyl-4-nitrobenzene is primarily involved in chemical synthesis and structural characterization. A related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized with a high yield and its structure was confirmed through various characterization techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

2. Electron Attachment and Dissociative Properties

The compound and its derivatives exhibit unique electron attachment and dissociative properties. Studies have explored the temporary anion states and dissociative electron attachment to derivatives of nitrobenzene, including fluoronitrobenzene isomers. Such studies are crucial for understanding the electronic properties and reactivity of these compounds (Asfandiarov et al., 2007).

3. Catalysis and Coupling Reactions

2-Fluoro-1-isopropyl-4-nitrobenzene is also used in catalysis and coupling reactions. For example, the amination of 2-fluoronitrobenzene was effectively catalyzed using Pd(0) at specific conditions, and the effectiveness of the catalysis was found to be ligand-dependent. Such reactions are significant for the synthesis of complex organic compounds (Kim & Yu, 2003).

4. Thermodynamic Studies

Thermodynamic studies on the compound's derivatives provide insights into their stability and reactivity. The standard molar enthalpies of formation for various isomers of fluoronitrobenzene were determined using experimental techniques and computational approaches, highlighting their thermodynamic stability and providing data crucial for chemical engineering and material science applications (Ribeiro da Silva et al., 2010).

5. Advanced Material Fabrication

2-Fluoro-1-isopropyl-4-nitrobenzene derivatives are used in the fabrication of advanced materials. For instance, covalent organic frameworks (COFs) have been synthesized using these derivatives, showcasing their potential in material science, especially for applications like adsorption and extraction in environmental sampling (Deng et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-2-nitrobenzene, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust, avoid prolonged or repeated contact with skin, wash thoroughly after handling, and use only in well-ventilated areas .

properties

IUPAC Name

2-fluoro-4-nitro-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKNILQFRBZDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470376
Record name 2-Fluoro-1-isopropyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-isopropyl-4-nitrobenzene

CAS RN

1369836-94-1
Record name 2-Fluoro-1-isopropyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-nitro-1-(propan-2-yl)benzene
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